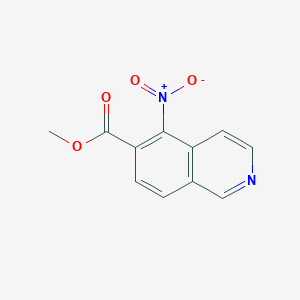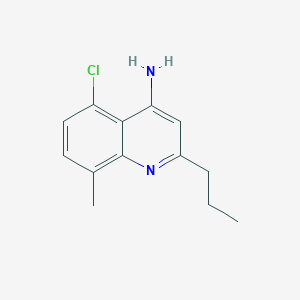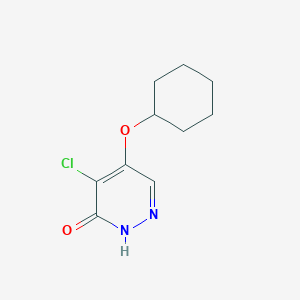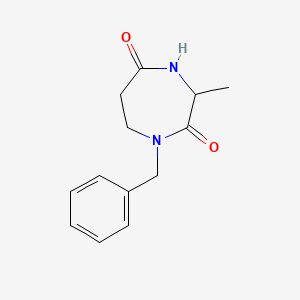
Methyl 1-chloro-4-methylisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-chloro-4-methylisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-chloro-4-methylisoquinoline-3-carboxylate typically involves the chlorination of 4-methylisoquinoline-3-carboxylic acid followed by esterification. One common method includes the use of thionyl chloride (SOCl2) for chlorination, followed by reaction with methanol (CH3OH) to form the methyl ester. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-1-Chlor-4-methylisoquinolin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Methylgruppe kann oxidiert werden, um Carbonsäuren oder Aldehyde zu bilden.
Reduktionsreaktionen: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu Alkoholen reduziert werden.
Gängige Reagenzien und Bedingungen
Substitution: Nukleophile wie Ammoniak (NH3) oder Natriumthiolat (NaSMe) unter basischen Bedingungen.
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) unter wasserfreien Bedingungen.
Hauptprodukte
Substitution: Bildung von Amin- oder Thiol-Derivaten.
Oxidation: Bildung von Carbonsäuren oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Wissenschaftliche Forschungsanwendungen
Methyl-1-Chlor-4-methylisoquinolin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Isochinolinderivate eingesetzt.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-1-Chlor-4-methylisoquinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Chloratom und die Estergruppe spielen eine entscheidende Rolle für seine Bindungsaffinität und Reaktivität. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of Methyl 1-chloro-4-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-1-Chlor-4-hydroxyisoquinolin-3-carboxylat
- 1-Chlorisoquinolin
- 4-Hydroxychinolin-3-carbonsäure
Einzigartigkeit
Methyl-1-Chlor-4-methylisoquinolin-3-carboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
89928-78-9 |
|---|---|
Molekularformel |
C12H10ClNO2 |
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
methyl 1-chloro-4-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)11(13)14-10(7)12(15)16-2/h3-6H,1-2H3 |
InChI-Schlüssel |
SYPUFZCRBHAOQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)


![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)


![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)


